

AG-490: A Technical Guide to a Potent Tyrosine Kinase Inhibitor

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Compound of Interest

Compound Name: AG-490

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-490, also known as Tyrphostin B42, is a synthetically derived, cell-permeable small molecule that functions as a potent inhibitor of several tyrosine kinases.[1] It is a member of the tyrphostin family of compounds and has been instrumental in elucidating the roles of specific signaling pathways in both normal cellular processes and disease states, particularly in cancer and immunology.[2][3] This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and experimental applications of **AG-490**, with a focus on its inhibitory effects on the Janus kinase (JAK) and Epidermal Growth Factor Receptor (EGFR) signaling cascades. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Molecular Structure and Chemical Properties

AG-490 is a well-characterized compound with the chemical formula $C_{17}H_{14}N_2O_3$ and a molecular weight of 294.30 g/mol .[2][4] Its structure features a cyano group and a dihydroxyphenyl moiety, which are crucial for its biological activity.

Chemical Identifiers:

- CAS Number: 133550-30-8[2]

- SMILES: N(Cc2ccccc2)C(=O)\C(=C\c1cc(c(cc1)O)O)\C#N^[1]
- InChI Key: TUCIOBMMDDOEMM-RIYZIHGNSA-N^[1]

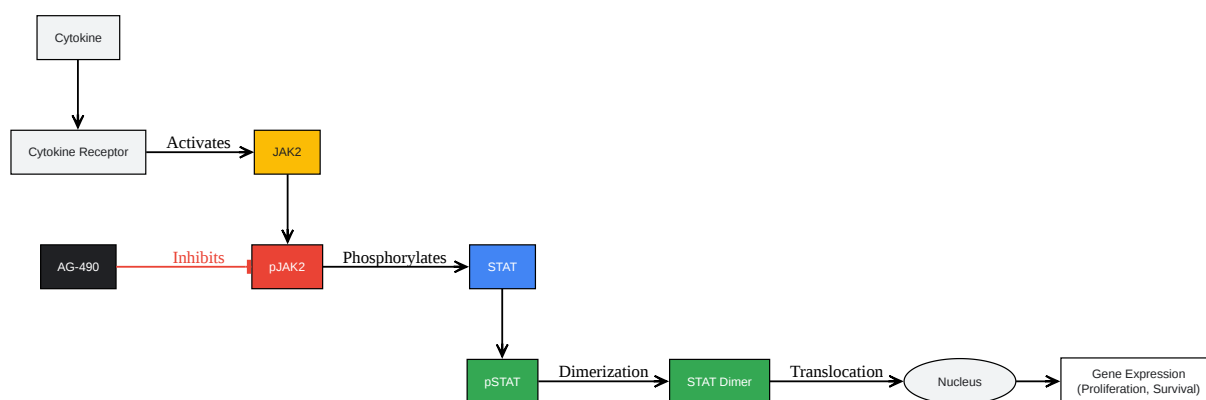
Solubility: **AG-490** is insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.^{[3][5]} For experimental use, it is typically dissolved in DMSO to create a stock solution.^[5]

Mechanism of Action: Inhibition of Key Signaling Pathways

AG-490 exerts its biological effects by competitively inhibiting the ATP-binding site of target tyrosine kinases, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways.^[6] Its primary targets are members of the JAK family and the EGFR family of receptor tyrosine kinases.

The JAK-STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, hematopoiesis, and inflammation.^[7] **AG-490** is a potent inhibitor of JAK2 and, to a lesser extent, JAK3.^{[7][8]} By blocking JAK2 autophosphorylation, **AG-490** prevents the subsequent phosphorylation and activation of STAT proteins (e.g., STAT3, STAT5a, and STAT5b).^{[9][10]} This blockade inhibits the dimerization and nuclear translocation of STATs, ultimately leading to the downregulation of target gene expression involved in cell proliferation, differentiation, and survival.^{[6][10]}



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Figure 1: AG-490 Inhibition of the JAK-STAT Signaling Pathway.

The EGFR/ErbB Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth and proliferation. **AG-490** is a highly potent inhibitor of EGFR autophosphorylation.[1][5] It also demonstrates inhibitory activity against ErbB2 (HER2), another member of the EGFR family.[2][9]

Quantitative Inhibitory Activity

The inhibitory potency of **AG-490** against various kinases has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions.

| Target Kinase | IC50 Value | Cell-Free/Cell-Based | Reference(s) |
|--|---------------|----------------------|--------------|
| EGFR | 0.1 μ M | Cell-free | [2][5] |
| JAK2 | ~10 μ M | Cell-free | [7][9] |
| ErbB2 (HER2) | 13.5 μ M | Cell-free | [2][9] |
| JAK3 | 25 μ M | Cell-free | [7] |
| IL-2-mediated T cell proliferation | 25 μ M | Cell-based | [9] |
| IL-2-modulated STAT5a/5b phosphorylation | 50-70 μ M | Cell-based | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted using **AG-490** to investigate its biological effects.

Western Blot Analysis of Protein Phosphorylation

Western blotting is a fundamental technique to assess the phosphorylation status of target proteins, such as JAK2 and STAT3, following treatment with **AG-490**.

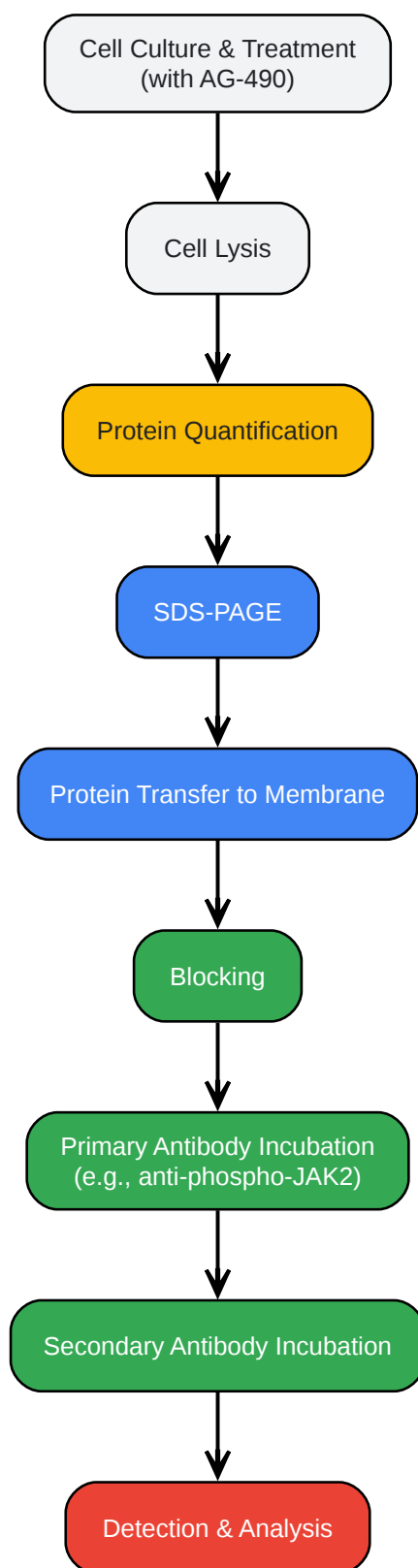
Objective: To determine the effect of **AG-490** on the phosphorylation of a target protein in a specific cell line.

Protocol:

- Cell Culture and Treatment:
 - Plate cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
 - If necessary, serum-starve the cells for 16-24 hours to reduce basal phosphorylation levels.

- Pre-treat the cells with varying concentrations of **AG-490** (e.g., 10-100 μ M) or a vehicle control (DMSO) for 1-2 hours.[\[5\]](#)
- Stimulate the cells with an appropriate agonist (e.g., IL-6 or EGF) for a predetermined time (e.g., 15-30 minutes) to induce phosphorylation of the target protein.
- Cell Lysis:
 - Wash the cells once with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells by adding 100-200 μ L of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant to a new pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- SDS-PAGE and Protein Transfer:
 - Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5 minutes.
 - Load equal amounts of protein (20-30 μ g) onto an SDS-polyacrylamide gel.
 - Perform electrophoresis to separate the proteins by size.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK2) overnight at 4°C.
 - Wash the membrane three times with TBST for 5-10 minutes each.
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again as described above.
 - To verify equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., β -actin or GAPDH).
- Detection and Analysis:
 - Add an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify the band intensities using densitometry software.



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Figure 2: General Experimental Workflow for Western Blot Analysis.

Cell Proliferation Assay

Cell proliferation assays are used to assess the cytostatic or cytotoxic effects of **AG-490** on different cell lines. The MTT and [³H]thymidine incorporation assays are commonly employed methods.

Objective: To measure the effect of **AG-490** on the proliferation of a specific cell line.

Protocol (MTT Assay):

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
 - Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Treat the cells with various concentrations of **AG-490** or a vehicle control (DMSO).
 - Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition:
 - Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization:
 - Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
 - Incubate for at least 2 hours at room temperature in the dark.
- Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the cell viability against the concentration of **AG-490** to determine the IC50 value for cell proliferation.

Conclusion

AG-490 is a valuable research tool for investigating the roles of the JAK-STAT and EGFR signaling pathways in a wide range of biological processes. Its well-defined molecular structure and characterized inhibitory activity make it a reliable agent for in vitro and in vivo studies. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize **AG-490** to probe the intricacies of cellular signaling and to explore its potential as a therapeutic agent. As with any inhibitor, it is crucial to consider its off-target effects and to use appropriate controls for rigorous data interpretation.

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